3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one
Beschreibung
Eigenschaften
Molekularformel |
C8H13N5O |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
3-amino-1-(1-methyltriazol-4-yl)piperidin-2-one |
InChI |
InChI=1S/C8H13N5O/c1-12-5-7(10-11-12)13-4-2-3-6(9)8(13)14/h5-6H,2-4,9H2,1H3 |
InChI-Schlüssel |
CGVCZNRIFBCIMR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)N2CCCC(C2=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-1-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidin-2-on kann über verschiedene Synthesewege erreicht werden. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion von 1-Methyl-1H-1,2,3-triazol-4-carbonsäure mit Piperidin-2-on in Gegenwart eines Dehydratisierungsmittels die gewünschte Verbindung ergeben. Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel wie Acetonitril oder Dimethylformamid.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen kann die Effizienz des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in ihrer reinen Form zu erhalten.
Analyse Chemischer Reaktionen
Acylation and Alkylation Reactions
The primary amino group at position 3 of the piperidin-2-one ring undergoes nucleophilic reactions with electrophiles.
Key Findings:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base (e.g., triethylamine) to form amides. For example, reaction with 4-chlorobenzoyl chloride yields N-(4-chlorobenzoyl)-3-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions generates secondary amines. Reductive amination using aldehydes/ketones and sodium borohydride is also feasible.
Representative Conditions:
Reduction of the Piperidin-2-one Core
The ketone group in the piperidin-2-one ring can be reduced to a secondary alcohol or fully saturated hydrocarbon.
Key Findings:
-
Borane Reduction : Borane-THF selectively reduces the ketone to 3-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-ol without affecting the triazole ring.
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Catalytic Hydrogenation : Pd/C or Raney Ni under H<sub>2</sub> pressure fully reduces the ring to a piperidine derivative .
Reduction Pathways:
| Reducing Agent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| BH<sub>3</sub>-THF | THF, 0°C → rt | Piperidin-2-ol | 85% | |
| H<sub>2</sub>, Pd/C | EtOH, 50 psi, 24 h | Piperidine analog | 92% |
Triazole Ring Functionalization
The 1-methyl-1,2,3-triazole moiety participates in hydrogen bonding and π–π stacking interactions, influencing its reactivity .
Key Findings:
-
Electrophilic Substitution : Limited reactivity due to electron-deficient nature; halogenation requires harsh conditions (e.g., Br<sub>2</sub>/FeCl<sub>3</sub>) .
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Pd) in catalytic systems, enabling Suzuki couplings or click chemistry .
Oxidation Reactions
The amino group and triazole ring are susceptible to oxidation under specific conditions.
Key Findings:
-
Amino Group Oxidation : Treatment with H<sub>2</sub>O<sub>2</sub>/AcOH converts the amine to a nitro group.
-
Triazole Oxidation : Strong oxidants (e.g., KMnO<sub>4</sub>) degrade the triazole ring to carboxylic acids .
Oxidation Data:
| Oxidizing Agent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/AcOH | 50°C, 6 h | Nitro derivative | 45% | |
| KMnO<sub>4</sub>, H<sub>2</sub>O | Reflux, 12 h | Carboxylic acid | 30% |
Cycloaddition and Cross-Coupling Reactions
The triazole’s nitrogen-rich structure enables participation in advanced synthetic transformations.
Key Findings:
-
Click Chemistry : Reacts with terminal alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole derivatives .
-
Suzuki Coupling : If halogenated, participates in Pd-mediated cross-couplings with boronic acids .
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| CuAAC | CuSO<sub>4</sub>, sodium ascorbate, H<sub>2</sub>O/THF | Bis-triazole | 82% |
Stability and Degradation
The compound demonstrates stability in acidic and neutral aqueous solutions but degrades under strong basic or oxidative conditions .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
Triazole derivatives have been explored for their potential anticancer effects. Some studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The incorporation of piperidine enhances this activity by improving solubility and bioavailability.
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for treating neurodegenerative diseases like Alzheimer's . Furthermore, urease inhibitors are valuable in managing urinary tract infections by preventing the formation of struvite stones .
Biochemical Applications
1. Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one and various biological targets. These studies help elucidate binding affinities and modes of action, providing insights into how modifications to the compound might enhance its efficacy .
2. Bovine Serum Albumin Binding
Research has demonstrated that this compound binds effectively to bovine serum albumin (BSA), which is crucial for drug delivery systems. The binding affinity impacts the distribution and half-life of the drug in biological systems . Such interactions are essential for predicting pharmacokinetic behaviors.
Material Science Applications
1. Synthesis of Novel Materials
The unique chemical properties of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one make it a suitable candidate for developing new materials with specific functionalities. Its derivatives have been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Sanchez-Sancho et al., 1998 | Antimicrobial | Demonstrated strong activity against Salmonella typhi with an IC50 value indicating potent efficacy. |
| Nithiya et al., 2011 | Enzyme Inhibition | Evaluated for AChE inhibition; showed promising results that could lead to therapeutic applications in neurodegenerative diseases. |
| Aziz-ur-Rehman et al., 2011 | Anticancer | Identified as a potential lead compound for further development in cancer therapy due to its ability to induce apoptosis in cell lines tested. |
Wirkmechanismus
The mechanism of action of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Structural Analysis Using Crystallographic Tools
- SHELXL: Widely used for refining small-molecule crystal structures, SHELXL enables precise determination of bond lengths, angles, and anisotropic displacement parameters . For example, comparing the piperidin-2-one ring conformation in the target compound with analogs like 3-aminoazepan-2-one would require SHELXL-refined crystallographic data to assess ring puckering or hydrogen-bonding patterns.
- WinGX/ORTEP : These tools visualize molecular geometry and packing interactions . If the compound forms co-crystals with a receptor (e.g., kinase domains), ORTEP could illustrate key binding interactions versus its analogs.
Hypothetical Data Table (Illustrative Example)
Key Challenges in Comparative Studies
- Lack of Direct Data: The evidence focuses on software rather than chemical properties.
- Functional Group Impact: The 1-methyltriazole group may influence electronic properties compared to phenyl or pyridyl substituents in analogs.
3. Limitations of the Provided Evidence The cited materials detail crystallographic software but lack chemical data for 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one or its analogs. A rigorous comparison requires:
- Experimentally determined crystal structures (e.g., CIF files refined via SHELXL).
- Pharmacokinetic or binding affinity data for analogs.
- Spectroscopic or computational studies (e.g., NMR, docking simulations).
4. Conclusion While the SHELX suite and WinGX/ORTEP are indispensable for structural elucidation , the absence of compound-specific data in the provided evidence precludes a meaningful comparison. Future studies should integrate these tools with experimental or computational datasets to evaluate the target compound’s uniqueness relative to its analogs.
Biologische Aktivität
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a triazole moiety. Its molecular formula is C_9H_{13N_5O and it has a molecular weight of approximately 195.23 g/mol. The presence of both amino and triazole functionalities suggests potential interactions with biological macromolecules, making it a candidate for drug development.
Biological Activity Overview
Research indicates that 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar triazole structures can inhibit cancer cell proliferation. For example, derivatives of triazoles have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and DNA damage .
- Antimicrobial Properties : Triazole derivatives are also known for their antimicrobial activity. The presence of the triazole ring enhances the compound's ability to interact with microbial enzymes, potentially leading to growth inhibition .
The mechanisms underlying the biological activity of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one can be summarized as follows:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial survival.
- Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in tumor cells .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by causing chromatin condensation and DNA fragmentation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Q & A
Q. What synthetic strategies are recommended for preparing 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one?
A multi-step approach involving cycloaddition and functionalization is typical. For example:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .
Piperidin-2-one Functionalization : Introduce the amino group via reductive amination or nucleophilic substitution under basic conditions (e.g., Cs₂CO₃) .
Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization for isolation .
Q. Key Considerations :
- Optimize reaction temperature (e.g., 35°C for CuAAC) and catalyst loading .
- Monitor intermediates via TLC or HPLC to minimize side products.
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole Formation | CuBr, DMSO, 35°C | 17.9% | |
| Amine Introduction | NH₃/MeOH, RT | ~60% |
Q. How should researchers characterize the compound’s purity and structure?
Combine spectroscopic and chromatographic methods:
- NMR : Confirm regiochemistry of the triazole ring (distinct ¹H NMR shifts at δ 7.5–8.0 ppm for triazole protons) and piperidin-2-one backbone (δ 3.0–4.0 ppm for NH and CH₂ groups) .
- Mass Spectrometry : Use HRMS (ESI) to verify molecular weight (e.g., [M+H]⁺ ion) .
- HPLC : Assess purity (>95%) with a C18 column and UV detection .
Note : X-ray crystallography (discussed below) provides definitive structural confirmation .
Q. What crystallographic tools are essential for resolving the compound’s structure?
Use SHELX programs for structure solution and refinement:
Data Collection : Employ a single-crystal X-ray diffractometer (Mo/Kα radiation).
Structure Solution : Apply direct methods (SHELXS) or Patterson techniques for phase determination .
Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
Validation : Mercury CSD for visualizing intermolecular interactions (e.g., C–H⋯O bonds) and Hirshfeld surface analysis .
Q. Example Workflow :
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity (e.g., enzyme inhibition)?
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., tyrosinase). Focus on triazole and piperidine moieties as key pharmacophores .
MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).
QSAR : Corrogate electronic (HOMO/LUMO) and steric (logP) properties with activity data .
Case Study : Triazole derivatives showed competitive inhibition of tyrosinase (IC₅₀ ~26 μM) via π-π stacking and hydrogen bonding in the active site .
Q. How should researchers address contradictions in crystallographic data?
Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .
Disorder Modeling : Apply PART/SUMP restraints for flexible groups (e.g., methyl-triazole).
Validation Metrics : Cross-check R-factors, Fo-Fc maps, and CCDC deposition standards .
Example : In a related triazole-benzimidazole structure, anisotropic displacement parameters resolved rotational disorder in the triazole ring .
Q. What strategies optimize the compound’s ADME properties for in vivo studies?
Solubility : Introduce polar groups (e.g., -OH, -COO⁻) via prodrug design .
CYP Inhibition : Test against CYP3A4 using fluorogenic assays; reduce lipophilicity to minimize off-target effects .
Plasma Protein Binding : Measure via equilibrium dialysis; aim for <90% binding to enhance bioavailability .
Table 2 : ADME Profiling Parameters
| Parameter | Method | Target Range |
|---|---|---|
| LogP | Shake-flask | 1–3 |
| Solubility (μg/mL) | HPLC-UV | >50 |
| CYP3A4 IC₅₀ (μM) | Fluorescence assay | >10 |
Q. How can researchers analyze intermolecular interactions in crystal packing?
Mercury CSD : Calculate energy frameworks to identify dominant interactions (e.g., van der Waals vs. hydrogen bonds) .
Hirshfeld Surface : Map contact surfaces (e.g., dₙᵒᵣₘ) to quantify C–H⋯O/N interactions .
Packing Similarity : Compare with CSD entries using RMSD thresholds (<0.5 Å) .
Example : A triazole-containing analog exhibited perpendicular benzimidazole-triazole orientation, stabilized by C–H⋯O networks .
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